molecular formula C12H13Cl2NO4S B2960420 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 324542-71-4

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B2960420
CAS No.: 324542-71-4
M. Wt: 338.2
InChI Key: AGQYUFZAUXOUOX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound of significant interest in agricultural and biochemical research. It is structurally derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide that controls broad-leaf weeds by mimicking plant auxins and inducing uncontrolled growth . The 1,1-dioxothiolan-3-yl acetamide moiety in its structure suggests potential for modified bioavailability and metabolic pathway interaction compared to the parent 2,4-D molecule, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this compound to investigate novel mechanisms of action, develop new agrochemicals with improved selectivity or lower environmental persistence, and study the biochemical pathways of phenoxy herbicides. The compound is offered strictly for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Proper safety procedures must be followed, as studies on related phenoxy compounds indicate potential toxicity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c13-8-1-2-11(10(14)5-8)19-6-12(16)15-9-3-4-20(17,18)7-9/h1-2,5,9H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQYUFZAUXOUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide is a compound of interest due to its potential biological activities and applications in various fields. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23Cl2NO5S
  • Molecular Weight : 472.4 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

The biological activity of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide is influenced by its structural components. The dichlorophenoxy group is known for its herbicidal properties, which may extend to cellular interactions that affect metabolic pathways.

Potential Mechanisms:

  • Interaction with Cellular Receptors : The compound may interact with specific cellular receptors, influencing signaling pathways related to growth and metabolism.
  • Impact on Mitochondrial Function : Similar compounds have shown effects on mitochondrial respiration and ATP production, suggesting that this compound could also impact energy metabolism within cells .

Biological Activity Studies

Recent studies have focused on the effects of related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide. These studies highlight the following findings:

Table 1: Summary of Biological Effects

Study FocusFindings
Mitochondrial FunctionAffected ATP levels and membrane integrity
Toxicological EffectsInduced oxidative stress at higher concentrations
Cellular GrowthPotentially promotes uncontrolled growth in susceptible cells

Case Studies

  • Toxicological Assessment : A study evaluated the toxic effects of related compounds on isolated rat liver mitochondria. It found that exposure led to significant alterations in mitochondrial function, including decreased ATP levels and compromised membrane potential .
  • Herbicidal Activity : Research on 2,4-D has shown that it induces uncontrolled growth in broadleaf plants by mimicking natural plant hormones (auxins). This suggests that similar mechanisms may be applicable to 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 2-aryloxyacetamides. Key structural analogs include:

Compound Name Substituent on Acetamide Nitrogen Key Features Biological/Functional Relevance Reference
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 4-Methylpyridin-2-yl Aromatic heterocycle; potential for π-π interactions Auxin agonist activity in plants
WH7 4-H-1,2,4-triazol-3-yl Triazole ring; hydrogen-bonding capability Synthetic auxin-like activity
DICA 2-Mercaptoethyl Thiol group; redox-active moiety Apoptosis modulation (caspase-3)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl Thiazole ring; forms hydrogen-bonded dimers Structural similarity to penicillin
Alachlor 2,6-Diethylphenyl + methoxymethyl Bulky alkyl groups; lipophilic Herbicide (pre-emergence)

Key Observations :

  • Electronic Effects : The 1,1-dioxothiolan-3-yl group in the target compound is a strong electron-withdrawing sulfone, enhancing electrophilicity compared to pyridyl (Compound 533) or thiazolyl () groups. This may influence receptor binding or metabolic stability.
  • Steric Effects : Bulky substituents (e.g., alachlor’s diethylphenyl group) favor herbicidal activity by disrupting plant cell membranes, while smaller groups (e.g., thiol in DICA) may enable redox interactions .
  • Hydrogen Bonding : Thiazole- and triazole-containing analogs (WH7, ) exhibit hydrogen-bonding capacity, critical for molecular recognition in auxin signaling or enzyme inhibition .
Molecular Interactions and Stability
  • Crystal Packing : Thiazole-containing analogs () form hydrogen-bonded dimers (N–H⋯N), whereas the sulfone in the target compound may engage in dipole-dipole interactions or sulfone-oxygen hydrogen bonds, affecting solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., potassium carbonate) at room temperature. Reaction progress is monitored by TLC, and the product is isolated via precipitation in water .
  • Critical Factors : Solvent choice (DMF enhances nucleophilicity), stoichiometry of reagents (1.5 mol excess of chloroacetylated intermediates), and reaction time (monitored via TLC) are key. Yield optimization requires careful control of pH and temperature to avoid side reactions like hydrolysis.

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Techniques :

  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, acetamide NH at δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolves conformational heterogeneity (e.g., three distinct molecules in the asymmetric unit with dihedral angles of 54.8°–77.5° between aromatic rings) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 389.2).
    • Data Interpretation : Cross-validate NMR and crystallography to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., N–H···O interactions forming R₂²(10) dimers) .

Q. What in vitro/in vivo models are suitable for evaluating biological activity, particularly hypoglycemic effects?

  • Models :

  • In vitro : Insulin secretion assays using pancreatic β-cells (e.g., INS-1E) or glucose uptake studies in adipocytes .
  • In vivo : Streptozotocin-induced diabetic mice (e.g., Wistar albino strain) with dose-dependent monitoring of blood glucose (target: 50–100 mg/kg/day) .
    • Metrics : Compare efficacy against standard drugs (e.g., metformin) and assess toxicity via liver/kidney function markers (ALT, creatinine).

Advanced Research Questions

Q. How do conformational differences in the solid state impact pharmacological activity?

  • Structural Insights : Three conformers in the crystal lattice exhibit distinct dihedral angles (44.5°–56.2°) between the dichlorophenyl and thiolan-3-yl groups, altering steric accessibility for target binding .
  • Functional Implications : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity variations to PPARγ or other targets. Prioritize conformers with optimal hydrogen-bonding networks (e.g., N–H···O interactions) for in vitro validation.

Q. What strategies mitigate contradictions in spectral data between synthetic batches?

  • Troubleshooting :

  • Impurity Profiling : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted 2,4-dichlorophenoxy intermediates.
  • Crystallization Optimization : Recrystallize from methylene chloride/hexane to isolate dominant conformers and reduce polymorphic variability .
    • Case Study : A batch with anomalous NMR signals at δ 7.8 ppm was traced to residual DMF; switching to DMAc improved purity .

Q. How can computational methods predict metabolic stability and toxicity?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to assess CYP450 inhibition (e.g., CYP3A4) and bioavailability (Rule of Five compliance).
  • Toxicity Screening : ProTox-II predicts hepatotoxicity risk (e.g., structural alerts for thiolan-3-yl oxidation).
    • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, t₁/₂ > 30 min acceptable) .

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